Cas no 1824798-70-0 (tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate)

Tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate is a specialized organic compound featuring a carbamate-protected aniline core with a chloro substituent and a propenone side chain. Its structure combines a tert-butyloxycarbonyl (Boc) protecting group with a reactive α,β-unsaturated ketone moiety, making it valuable in synthetic organic chemistry, particularly for peptide coupling and heterocyclic synthesis. The Boc group enhances stability during reactions, while the conjugated enone system offers versatility for Michael additions or cyclization reactions. The chloro substituent further enables selective functionalization. This compound is suited for intermediates in pharmaceuticals and agrochemicals, offering controlled reactivity and modular derivatization potential.
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate structure
1824798-70-0 structure
Product name:tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
CAS No:1824798-70-0
MF:C14H16ClNO3
MW:281.734743118286
CID:6594644
PubChem ID:165662226

tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1878738
    • 1824798-70-0
    • tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
    • Inchi: 1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-12-7-6-11(15)9-10(12)5-4-8-17/h4-9H,1-3H3,(H,16,18)/b5-4+
    • InChI Key: DLYFSGNISVAEQA-SNAWJCMRSA-N
    • SMILES: ClC1C=CC(=C(/C=C/C=O)C=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 281.0818711g/mol
  • Monoisotopic Mass: 281.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1878738-0.25g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
0.25g
$723.0 2023-09-18
Enamine
EN300-1878738-2.5g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
2.5g
$1539.0 2023-09-18
Enamine
EN300-1878738-0.05g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
0.05g
$660.0 2023-09-18
Enamine
EN300-1878738-0.5g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
0.5g
$754.0 2023-09-18
Enamine
EN300-1878738-5g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
5g
$2277.0 2023-09-18
Enamine
EN300-1878738-1.0g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
1g
$785.0 2023-06-02
Enamine
EN300-1878738-0.1g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
0.1g
$691.0 2023-09-18
Enamine
EN300-1878738-5.0g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
5g
$2277.0 2023-06-02
Enamine
EN300-1878738-10.0g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
10g
$3376.0 2023-06-02
Enamine
EN300-1878738-1g
tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate
1824798-70-0
1g
$785.0 2023-09-18

Additional information on tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate

Terbutil N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate: A Promising Compound in Pharmaceutical and Chemical Research

CAS No. 1824798-70-0 represents a synthetic compound with unique structural features that have garnered significant attention in recent years. This compound, known as tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate, is a derivative of carbamate functional groups with a complex aromatic ring system. The molecular structure combines a chlorinated benzene ring with a substituted propenone group, creating a versatile scaffold for pharmaceutical and material science applications. The synthesis of this compound involves multiple steps, including the formation of the aromatic ring system and the introduction of the carbamate functionality. Recent studies have highlighted its potential in drug discovery and chemical synthesis, making it a subject of ongoing research in both academic and industrial settings.

The tert-butyl group in this molecule serves as a protective moiety, enhancing the compound's stability and solubility properties. The 4-chloro substitution on the benzene ring introduces electrophilic characteristics, which may influence its reactivity in chemical reactions. The 3-oxoprop-1-en-1-yl substituent, a derivative of a β-unsaturated ketone, adds functional versatility to the molecule. This structural feature is particularly relevant in the context of drug design, where such groups can modulate biological activity through interactions with target proteins. The carbamate functionality, a common feature in pharmaceuticals, contributes to the compound's potential as a prodrug or as a building block for more complex molecules.

Recent advances in medicinal chemistry have underscored the importance of compounds like tert-butyl N-[4-chloro-2-(3-oxop,1-en-1-yl)phenyl]carbamate in the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry explored the potential of this compound as a scaffold for designing anti-inflammatory drugs. The research highlighted its ability to modulate cytokine signaling pathways, a critical mechanism in inflammatory diseases. The study also emphasized the role of the chloro group in enhancing the compound's metabolic stability, a key factor in drug development. These findings suggest that this compound could serve as a lead structure for further optimization in pharmaceutical applications.

The 3-oxoprop-1-en-1-yl substituent in the molecule is particularly noteworthy for its potential in forming covalent bonds with biological targets. This feature has been leveraged in the design of small molecule inhibitors targeting specific enzymes, such as kinases and proteases. The carbamate functionality, when combined with the aromatic ring system, may also contribute to the compound's ability to interact with membrane-bound receptors. These interactions could be crucial in modulating cellular signaling pathways, making the compound a valuable candidate for further exploration in therapeutic contexts.

In the realm of chemical synthesis, the tert-butyl group provides a temporary protecting group that prevents unwanted side reactions during the synthesis of complex molecules. This is particularly important in multi-step organic synthesis, where the stability of intermediate compounds is critical. The 4-chloro substitution on the benzene ring may also facilitate the introduction of additional functionalities through electrophilic substitution reactions, expanding the compound's potential applications. Researchers have also explored the use of this compound as a precursor for the synthesis of more complex molecules, including those with potential applications in nanotechnology and materials science.

Recent studies have also focused on the environmental and toxicological properties of compounds like tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate. While the compound itself is not classified as a hazardous substance, its potential for degradation in the environment and its impact on aquatic ecosystems are areas of ongoing research. A 2023 study published in the Journal of Environmental Science investigated the biodegradation pathways of similar carbamate derivatives, providing insights into their environmental fate. These findings are essential for assessing the long-term sustainability of compounds used in pharmaceutical and industrial applications.

The carbamate functionality in this compound is also of interest in the context of green chemistry. Carbamates are known for their lower environmental impact compared to traditional organic solvents and reagents. The use of such compounds in synthetic processes can contribute to more sustainable chemical manufacturing practices. Researchers are increasingly focusing on the development of environmentally friendly synthetic routes that incorporate carbamate derivatives, reflecting a growing emphasis on sustainability in the chemical industry.

Furthermore, the structural complexity of tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate makes it a valuable candidate for the design of multifunctional drugs. The ability to modulate multiple biological targets through its structural features could lead to the development of therapeutics with broader applications. This is particularly relevant in the treatment of complex diseases such as cancer and neurodegenerative disorders, where the ability to target multiple pathways is often essential.

In conclusion, the compound CAS No. 1824798-70-0, known as tert-butyl N-[4-chloro-2-(3-oxoprop-1-en-1-yl)phenyl]carbamate, represents a promising area of research in both pharmaceutical and chemical sciences. Its unique structural features, including the tert-butyl, 4-chloro, and 3-oxoprop-1-en-1-yl groups, contribute to its potential applications in drug discovery, chemical synthesis, and environmental science. Ongoing research into its biological activity, environmental impact, and synthetic utility continues to highlight its significance in the development of novel therapeutic agents and sustainable chemical processes.

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